molecular formula C11H6BrF2NO B1404166 2-(2-Bromo-4,5-difluorophenoxy)pyridine CAS No. 870062-92-3

2-(2-Bromo-4,5-difluorophenoxy)pyridine

Cat. No.: B1404166
CAS No.: 870062-92-3
M. Wt: 286.07 g/mol
InChI Key: OJMJDVXXCCAOAY-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenoxy)pyridine is a halogenated pyridine derivative with the molecular formula C11H6BrF2NO and a molecular weight of 286.076 g/mol . This compound is characterized by the presence of bromine and fluorine atoms on the phenoxy group attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and life sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-difluorophenoxy)pyridine typically involves the reaction of 2-bromo-4,5-difluorophenol with pyridine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Including DMF, toluene, and ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-(2-Bromo-4,5-difluorophenoxy)pyridine serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactive bromine atom, which can undergo nucleophilic substitution reactions. For instance, it can react with amines or thiols to form new compounds with potential biological activity.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create anticancer agents. A study focused on modifying this compound led to the creation of new analogs that showed promising cytotoxic effects against cancer cell lines.

Medicinal Chemistry

Potential Drug Candidates
The compound is explored for its potential as a precursor in the synthesis of biologically active compounds. Its fluorinated structure enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Case Study: Development of Antimicrobial Agents
In one notable study, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity. Several derivatives exhibited significant inhibition against bacterial strains, indicating the compound's potential in developing new antibiotics.

Material Science

Advanced Materials Development
Due to its unique structural properties, this compound is used in the development of advanced materials such as polymers and liquid crystals. The incorporation of fluorinated groups enhances thermal stability and solubility in organic solvents.

Case Study: Liquid Crystal Displays (LCDs)
A study investigated the use of this compound in formulating liquid crystal mixtures for LCD applications. The findings indicated improved electro-optical properties compared to traditional materials, suggesting its viability for commercial use.

Chemical Biology

Biochemical Pathway Studies
In chemical biology, this compound is employed to study biochemical pathways and molecular interactions. Its ability to modify protein interactions makes it useful for exploring enzyme mechanisms and cellular signaling pathways.

Case Study: Enzyme Inhibition Studies
Research involving this compound has shown its effectiveness as an enzyme inhibitor in specific biochemical pathways. These studies provide insights into how modifications to the pyridine ring can influence biological activity and specificity towards target enzymes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts . These reactions lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-4,5-difluorophenoxy)pyridine is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and enhance its reactivity in various chemical reactions.

Biological Activity

2-(2-Bromo-4,5-difluorophenoxy)pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrF2NO, with a molecular weight of approximately 276.07 g/mol. Its structure features a pyridine ring substituted with a bromine atom and two fluorine atoms on the phenoxy group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or receptor modulator , potentially influencing pathways involved in various diseases.

Possible Targets:

  • Enzymes : Inhibitors of enzymes such as JAK1 and JAK2 have been identified, which are crucial in signaling pathways related to inflammation and cancer.
  • Receptors : It may act on receptors involved in cellular proliferation and survival, making it a candidate for cancer therapy.

Biological Activity

Recent studies have highlighted the compound's potential in various biological assays:

  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives of pyridine compounds similar to this compound showed significant inhibition of receptor tyrosine kinases like c-Met and VEGFR-2. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range (0.11 μM for c-Met) .
    • Molecular docking studies suggest that these compounds bind effectively at the ATP-binding sites of these receptors, indicating a common mechanism for anticancer activity .
  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor for dihydrofolate reductase (DHFR), an important enzyme in DNA synthesis and repair processes. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
  • Broad Spectrum Activity :
    • Similar compounds have been noted for their antibacterial, CNS depressive, and anti-inflammatory activities. This broad spectrum suggests that this compound may also exhibit these effects .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Study on Cancer Cell Lines : A study evaluated the effects of various pyridine derivatives on cancer cell lines (e.g., PC-3 for prostate cancer). Results indicated significant cytotoxicity with IC50 values ranging from 1.54 μM to 3.36 μM for different derivatives .
  • Inflammation Models : In models of inflammation, compounds similar to this compound demonstrated reduced cytokine production, suggesting anti-inflammatory properties that could be beneficial in treating autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValuesReference
Anticancerc-Met0.11 μM
AnticancerVEGFR-20.19 μM
Enzyme InhibitionDHFRNot specified
AntibacterialVarious bacterial strainsVaries
Anti-inflammatoryCytokine productionReduced levels

Properties

IUPAC Name

2-(2-bromo-4,5-difluorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF2NO/c12-7-5-8(13)9(14)6-10(7)16-11-3-1-2-4-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJDVXXCCAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=C(C=C2Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4,5-difluoro-phenol (1 g, 4.78 mmol) in N,N-dimethylformamide were added K2CO3 and 2-fluoropyridine (0.46 g, 4.78 mmol) and heated at 120° C. for overnight. One more equivalent of 2-fluoropyridine was added and heated at 150° C. for 12 h. The reaction mixture was dissolved in ethyl acetate, washed with 1M NaHCO3, concentrated and purified by flash column chromatography using 0%, 5% and 10% of ethyl acetate in hexanes to yield 0.8 g (59%) of product. MS (ESI+) m/z 286 (M+H)+.
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59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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